

Veratroyl Chloride: A Core Component in Modern Organic Synthesis

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Compound of Interest

Compound Name: **3,4-Dimethoxybenzoyl chloride**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Veratroyl chloride, systematically known as **3,4-dimethoxybenzoyl chloride**, is a highly versatile acylating agent extensively employed in organic synthesis. Its unique structural features, particularly the presence of two methoxy groups on the benzene ring, impart distinct reactivity and make it a valuable building block for a wide array of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the key characteristics of veratroyl chloride, its synthesis, and its applications in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Characteristics and Physical Properties

Veratroyl chloride is a white to gray crystalline solid under standard conditions.^[1] The electron-donating nature of the two methoxy groups at the 3 and 4 positions of the benzoyl chloride moiety significantly influences its reactivity, making the carbonyl carbon highly susceptible to nucleophilic attack.^[1] It is a moisture-sensitive compound that reacts with water, highlighting the need for handling under inert and dry conditions.^[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ ClO ₃	[1]
Molecular Weight	200.62 g/mol	[1]
Appearance	White to gray crystals, flakes, or chunks	[1]
Melting Point	68-72 °C	[1]
Boiling Point	298.2 °C at 760 mmHg	[1]
Density	1.224 g/cm ³	[1]
CAS Number	3535-37-3	[1]

Synthesis of Veratroyl Chloride

The most common and efficient method for the preparation of veratroyl chloride is the reaction of veratic acid (3,4-dimethoxybenzoic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂).^[2] This reaction is typically carried out in an inert solvent like benzene or tetrahydrofuran (THF) and can be catalyzed by a few drops of pyridine or N,N-dimethylformamide (DMF).^{[2][3]} The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.^[2]

Experimental Protocol: Synthesis of Veratroyl Chloride from Veratic Acid

This protocol is adapted from established literature procedures.^{[2][4]}

Materials:

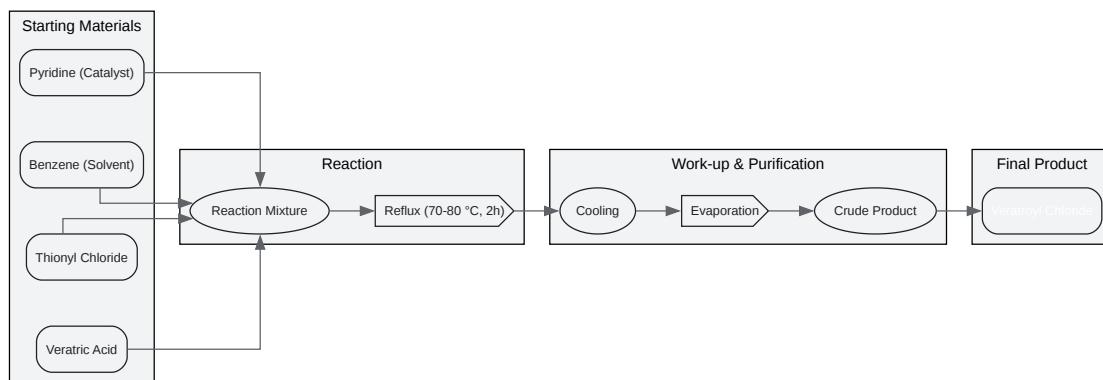
- Veratic acid (3,4-dimethoxybenzoic acid)
- Thionyl chloride (SOCl₂)
- Anhydrous benzene (or THF)

- Pyridine (or DMF)
- Rotary evaporator
- Standard glassware for reflux under an inert atmosphere

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend veratric acid (e.g., 10.0 g, 54.9 mmol) in anhydrous benzene (50 mL).[2]
- Add a catalytic amount of pyridine (2-3 drops).[2]
- Slowly add thionyl chloride (e.g., 13.0 g, 8.0 mL, 109 mmol) to the stirred suspension at room temperature.[2]
- Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude veratroyl chloride.[2] The product is often obtained in high purity and can be used directly in subsequent steps or further purified by recrystallization if necessary.

Workflow for the Synthesis of Veratroyl Chloride

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Caption: Workflow for the Synthesis of Veratroyl Chloride.

Reactivity and Key Reactions in Organic Synthesis

The primary utility of veratroyl chloride lies in its role as a potent acylating agent. The electron-donating methoxy groups enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards a variety of nucleophiles. The core reaction mechanism is nucleophilic acyl substitution.^[1]

Nucleophilic Acyl Substitution

In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon of the veratroyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and the reformation of the carbon-oxygen double bond, resulting in the acylated product.[1]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Amide Formation (Amidation)

Veratroyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted 3,4-dimethoxybenzamides.[5] These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

This protocol details the acylation of an amine with veratroyl chloride.[5]

Materials:

- 5-phenyl-1H-pyrazol-3-amine
- Veratroyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine
- Ice bath
- Standard glassware for reaction under an inert atmosphere

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve 5-phenyl-1H-pyrazol-3-amine (1.0 equivalent) in anhydrous DCM.[5]

- Add triethylamine (1.0 equivalent) to the solution.[5]
- Cool the reaction mixture to 0 °C using an ice bath.[5]
- Slowly add a solution of veratroyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.[5]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Ester Formation (Esterification)

Alcohols and phenols react with veratroyl chloride to form the corresponding 3,4-dimethoxybenzoate esters.[1] Similar to amidation, a base is often used to scavenge the HCl produced during the reaction.

Friedel-Crafts Acylation

Veratroyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 3,4-dimethoxybenzoyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl_3). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.

Caption: Friedel-Crafts Acylation using Veratroyl Chloride.

Applications in Drug Development and Materials Science

The 3,4-dimethoxybenzoyl moiety is a key structural feature in numerous biologically active compounds. Consequently, veratroyl chloride serves as a crucial intermediate in the synthesis

of various pharmaceuticals. Its ability to readily form stable amide and ester linkages makes it an invaluable tool for medicinal chemists in the lead discovery and optimization phases of drug development. Furthermore, the functional group transformations enabled by veratroyl chloride are also leveraged in the synthesis of functional materials and agrochemicals.^[1]

Safety and Handling

Veratroyl chloride is a corrosive substance that can cause severe skin burns and eye damage.

^[1] It is also moisture-sensitive and reacts with water to liberate toxic hydrogen chloride gas.^[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.

In conclusion, veratroyl chloride is a cornerstone reagent in organic synthesis, offering a reliable and efficient means of introducing the 3,4-dimethoxybenzoyl group into a wide range of molecules. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective utilization in research and development.

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References

- 1. prepchem.com [prepchem.com]
- 2. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]
- 3. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 4. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
- 5. benchchem.com [benchchem.com]
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